![molecular formula C9H14N2O2 B13107297 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione CAS No. 325953-71-7](/img/structure/B13107297.png)
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a bicyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyridopyrazines can be done through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts . This method offers an efficient approach to synthesizing a wide range of pyrido[1,2-A]pyrazine-3,6-dione scaffolds under mild reaction conditions.
Analyse Des Réactions Chimiques
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, such as palladium, and specific solvents like DMSO. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative ring-opening process can lead to the formation of diazenylacrylonitrile derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing biologically active molecules. Pyrrolopyrazine derivatives, which include 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies have shown that pyrrolopyrazine derivatives can inhibit kinase activity, which is crucial for cell signaling and growth . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and biological activities. For example, 5H-pyrrolo[2,3-B]pyrazine derivatives have shown more activity on kinase inhibition compared to pyrrolo[1,2-A]pyrazine derivatives . Other similar compounds include 9-Hydroxy-3-methoxy-6H-pyrido[1,2-A]pyrazin-6-one, which is a natural product isolated from the fruit of a Chinese mangrove .
Propriétés
Numéro CAS |
325953-71-7 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-methyl-3,4,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-11-7(9(13)10-6)3-2-4-8(11)12/h6-7H,2-5H2,1H3,(H,10,13) |
Clé InChI |
DXCCZBDYIPNVFO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C(CCCC2=O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


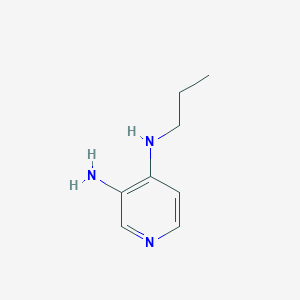
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
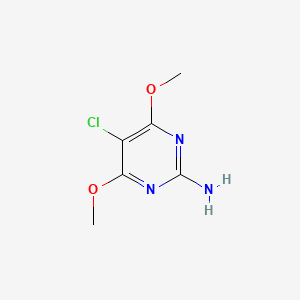


![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
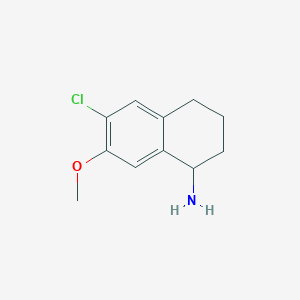
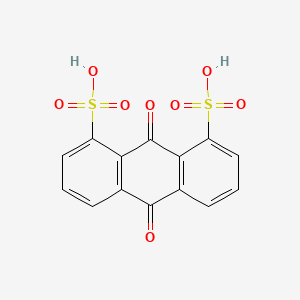
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
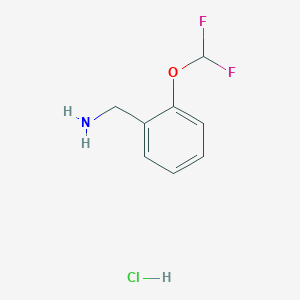

![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
